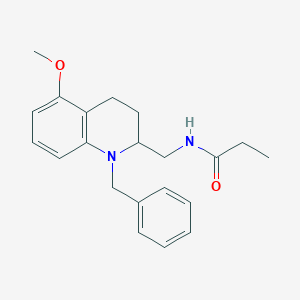

Umibecestat HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Umibecestat, also known as CNP-520, is a beta-secretase inhibitor and is a drug candidate for prevention trials in Alzheimer's disease. CNP520 has a selectivity, pharmacodynamics, and distribution profile suitable for AD prevention studies. CNP520 reduced brain and cerebrospinal fluid (CSF) Aβ in rats and dogs, and Aβ plaque deposition in APP-transgenic mice. CNP520 reduces Aβ load and neuroinflammation in APP‐transgenic mice

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease and Amyloid Beta-Peptide Reduction

Umibecestat HCl, an orally active β-secretase inhibitor, has been primarily researched for its role in Alzheimer's disease. It reduces the production of amyloid beta-peptide, which accumulates in the brain of Alzheimer’s patients, potentially slowing disease progression (Vormfelde et al., 2020).

Clinical Trials and Echocardiogram Effects

In clinical trials, umibecestat was evaluated for its effects on the QTc interval (a measure of the heart's electrical cycle) and other cardiac parameters. The pooled analysis of three phase I/II studies found no clinically relevant effect on QTcF, PR interval, QRS duration, or heart rate, even at supratherapeutic doses, suggesting a favorable cardiac safety profile (Vormfelde et al., 2020).

Alzheimer Prevention Initiative (API) Generation Program

Umibecestat was also part of the API Generation Program, which aimed to evaluate its effectiveness in delaying the onset of Alzheimer's disease symptoms in APOE4 carriers. However, the program was terminated due to early signals of mild cognitive worsening with umibecestat treatment (Tariot et al., 2020). Another study in the program investigated biomarker phenotyping in participants, providing insights into the relationships between biomarkers and key baseline characteristics (Rouzade-Dominguez et al., 2020).

Alzheimer Prevention Trials and Treatment Discontinuation

Other trials, like the Generation S1 and S2 trials, tested umibecestat for secondary prevention of Alzheimer's disease. However, they were halted due to associations with cognitive function worsening, casting doubt on the prospects of BACE1 inhibitors in early treatment stages (Mullard, 2019).

Effects on Brain Volumes

Umibecestat has been associated with non-progressive reductions in hippocampal and whole brain volume in trial participants, particularly those with elevated amyloid levels. Research into these effects helps understand the broader implications of BACE inhibitors (Reiman et al., 2020).

Cognitive Function and Reversibility Post-Treatment

Research also indicates that the mild worsening of cognitive function observed with umibecestat may reverse after the discontinuation of treatment, suggesting the potential reversibility of these effects (Graf et al., 2020).

Alzheimer’s Disease Drug Development

Umibecestat is part of the broader landscape of Alzheimer’s disease drug development, where its effectiveness and safety in various trial phases contribute to the understanding and strategy for developing effective AD therapeutics (Sabbagh, 2020).

Molecular Basis of BACE1 Inhibition

A study on the molecular basis of BACE1 inhibition provided insights into the binding mechanism and efficacy of BACE1 inhibitors, including umibecestat, offering valuable information for future drug design and understanding the molecular interaction of these inhibitors (Ugbaja et al., 2021).

Eigenschaften

Produktname |

Umibecestat HCl |

|---|---|

Molekularformel |

C19H17Cl3F7N5O2 |

Molekulargewicht |

586.7168 |

IUPAC-Name |

N-{6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl}-3-chloro-5- (trifluoromethyl)pyridine-2-carboxamide dihydrochloride |

InChI |

InChI=1S/C19H15ClF7N5O2.2ClH/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24;;/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33);2*1H/t16-,17+;;/m0../s1 |

InChI-Schlüssel |

KBPLESWWYQZTNY-UXHRTOHASA-N |

SMILES |

O=C(C1=NC=C(C(F)(F)F)C=C1Cl)NC2=NC([C@]3(C)CO[C@](C(F)(F)F)(C)C(N)=N3)=C(F)C=C2.[H]Cl.[H]Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CNP520; CNP 520; CNP-520; Umibecestat HCl; Umibecestat hydrochloride |

Herkunft des Produkts |

United States |

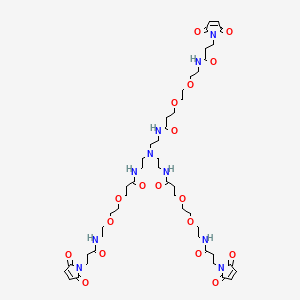

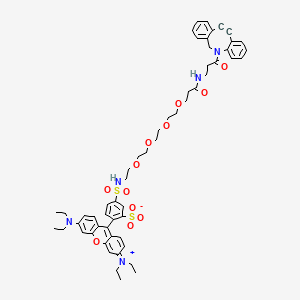

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1R,5R,6R)-3-Hexyl-6-hydroxy-2-phenyl-1-(phenylvinyl)-bicyclo[3.3.0]oct-2-ene](/img/structure/B1193702.png)

![1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione](/img/structure/B1193704.png)